2OH-Bnpp1
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Overview
Description
2OH-BNPP1 is a small molecule inhibitor of the Bub1 spindle assembly checkpoint kinase, a serine/threonine kinase. This compound is primarily used in cancer research due to its ability to disrupt the TGFβ signaling pathway, which is crucial in various cellular processes, including cell growth, differentiation, and apoptosis .
Mechanism of Action
Target of Action
2OH-Bnpp1 is primarily an inhibitor of the BUB1 kinase , a Ser/Thr kinase . BUB1 kinase plays a crucial role in mitotic chromosome alignment and the spindle assembly checkpoint (SAC), which are essential processes in cell division .
Mode of Action
This compound interacts with its target, BUB1 kinase, by inhibiting its activity . This inhibition disrupts TGFβ signaling by hindering the phosphorylation of key proteins involved in both the canonical and non-canonical TGFβ pathways across a variety of cancerous and normal cell lines in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGFβ signaling pathway . By inhibiting BUB1 kinase, this compound impairs the TGFβ-induced phosphorylation of proteins that mediate canonical and non-canonical TGFβ signaling in multiple cancer cell lines .
Result of Action
The inhibition of BUB1 kinase by this compound leads to the disruption of TGFβ signaling, which can have significant effects at the molecular and cellular levels . This disruption can effectively suppress TGFβ signaling in a dose-dependent fashion, potentially leading to the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2OH-BNPP1 involves several steps:
Conversion of 2-hydroxyphenylacetic acid to benzyl-protected acyl chloride: .
Condensation with malononitrile: to form an intermediate compound.
Methylation of the enol form: of the intermediate using dimethyl sulfate.
Reaction with tert-butyl hydrazine: to construct the pyrazole ring.
Formation of the pyrimidine ring: through reaction with formamide.
Debenzylation: to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2OH-BNPP1 primarily undergoes:
Substitution reactions: Involving the replacement of functional groups.
Oxidation and reduction reactions: Affecting the oxidation state of the molecule.
Common Reagents and Conditions
Dimethyl sulfate: Used for methylation.
Tert-butyl hydrazine: Used for pyrazole ring formation.
Formamide: Used for pyrimidine ring formation.
Major Products
The major product formed from these reactions is this compound itself, with intermediate compounds being formed at each step of the synthesis.
Scientific Research Applications
2OH-BNPP1 has several applications in scientific research:
Cancer Research: It inhibits the Bub1 kinase, disrupting the TGFβ signaling pathway, which is involved in cancer cell proliferation and metastasis
Cell Cycle Studies: Used to study the spindle assembly checkpoint and chromosome alignment during mitosis.
Signal Transduction Research: Helps in understanding the phosphorylation of key proteins in the TGFβ pathway.
Comparison with Similar Compounds
Similar Compounds
BAY-320: Another inhibitor of Bub1 kinase, but more effective in cell-based assays compared to 2OH-BNPP1.
BAY-524: A highly selective inhibitor of Bub1 kinase, similar to BAY-320.
Uniqueness of this compound
This compound is unique in its specific inhibition of the Bub1 kinase and its ability to disrupt the TGFβ signaling pathway. it is less effective in cell-based assays compared to BAY-320 and BAY-524, highlighting the need for improved inhibitors .
Properties
IUPAC Name |
2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLCFWPPMNPMOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 2OH-BNPP1?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that this compound directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].
Q2: How effective is this compound at inhibiting BUB1 in cells?
A2: Research suggests that the effectiveness of this compound as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that this compound failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, this compound was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that this compound may not effectively inhibit BUB1 in a cellular context.
Q3: What is the impact of this compound on the TGF-β signaling pathway?
A4: this compound has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, this compound disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].
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